tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a pyridine ring, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and pyridine derivatives.
Reaction Conditions: The reaction conditions often involve the use of coupling reagents and protecting groups to ensure the selective formation of the desired product.
Industrial Production: Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a similar structure but contains a piperazine ring instead of a pyrrolidine ring.
tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound features an additional iodine atom and a different substitution pattern on the pyridine ring.
Properties
Molecular Formula |
C18H29N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 2-[6-(diethylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H29N3O2/c1-6-20(7-2)16-11-10-14(13-19-16)15-9-8-12-21(15)17(22)23-18(3,4)5/h10-11,13,15H,6-9,12H2,1-5H3 |
InChI Key |
UMUKMRYXDNLCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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